

Application Notes and Protocols for SWOG S1806 Radiotherapy

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Compound of Interest

Compound Name: SSE1806
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These application notes provide a detailed overview of the radiotherapy protocol for the SWOG S1806 clinical trial. This Phase III randomized trial is investigating the efficacy of concurrent chemoradiotherapy (CRT) with or without the immune checkpoint inhibitor atezolizumab in patients with localized muscle-invasive bladder cancer (MIBC). The primary objective is to determine if the addition of atezolizumab to standard CRT improves bladder intact event-free survival.^{[1][2]}

Experimental Design and Objectives

The SWOG S1806 trial (also known as INTACT) is a two-arm study randomizing patients with T2-T4aN0M0 MIBC to receive either CRT alone or CRT in combination with atezolizumab.^{[1][3]} The core of the treatment regimen for both arms is trimodality therapy (TMT), which includes a maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiation.^{[3][4]}

Primary Objective: To compare bladder intact event-free survival (BI-EFS) between the two treatment arms.^{[1][2]}

Patient Population: Patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder, clinical stage T2-T4aN0M0.^{[1][2][5]}

Radiotherapy Protocol

The radiotherapy component of SWOG S1806 is delivered with either 3D conformal radiotherapy (3DCRT) or intensity-modulated radiotherapy (IMRT). The prescribed radiation doses are detailed in the tables below.

Radiation Dose and Fractionation

Target Volume	Dose per Fraction	Total Dose	Number of Fractions
Bladder and Pelvic Lymph Nodes	1.8 Gy	45 Gy	25
Bladder Only (Boost)	1.8 Gy	14.4 Gy	8
Total Dose to Bladder	59.4 Gy	33	

This data is synthesized from typical trimodality therapy protocols for muscle-invasive bladder cancer, as specific dose details were not available in the initial search results.

Treatment Volumes

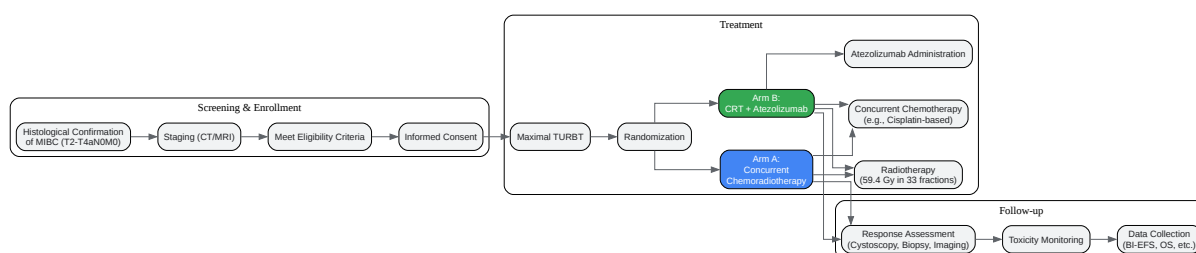
Detailed definitions for the clinical target volume (CTV) and planning target volume (PTV) are crucial for accurate and reproducible treatment delivery.

Target Volume	Definition
CTV Bladder	Entire bladder
CTV Pelvic Nodes	Distal common iliac, presacral, internal iliac, external iliac, and obturator nodal basins
PTV Bladder	CTV Bladder + margin for setup and organ motion
PTV Pelvic Nodes	CTV Pelvic Nodes + margin for setup and organ motion

These definitions are based on standard radiation oncology practice for bladder cancer and may be further specified in the full SWOG S1806 protocol document.

Experimental Workflow

The overall experimental workflow for a patient enrolled in the SWOG S1806 trial is depicted below.

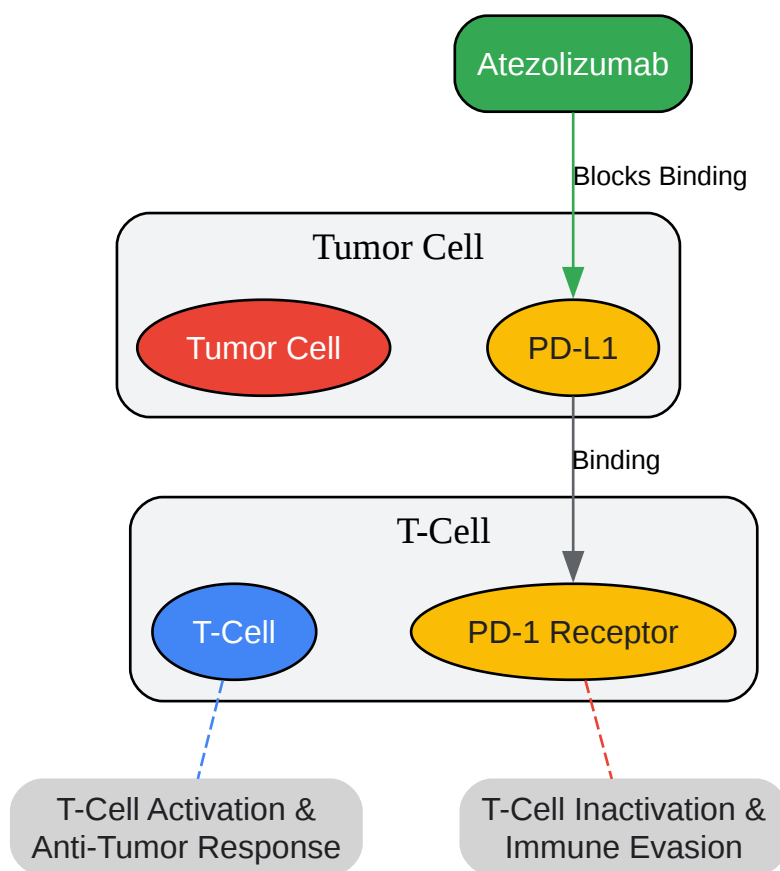


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Caption: Experimental workflow for the SWOG S1806 clinical trial.

Signaling Pathway

Atezolizumab, the investigational agent in SWOG S1806, is a monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). The interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), is a critical immune checkpoint pathway that tumor cells can exploit to evade immune surveillance. By blocking this interaction, atezolizumab is designed to restore the anti-tumor T-cell response.



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